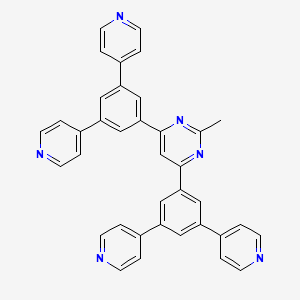

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine

CAS No.:

Cat. No.: VC16501143

Molecular Formula: C37H26N6

Molecular Weight: 554.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H26N6 |

|---|---|

| Molecular Weight | 554.6 g/mol |

| IUPAC Name | 4,6-bis(3,5-dipyridin-4-ylphenyl)-2-methylpyrimidine |

| Standard InChI | InChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3 |

| Standard InChI Key | WCXNEXQHQNXXEA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (C₃₇H₂₆N₆) belongs to the pyrimidine family, featuring a central six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-methyl group enhances steric stability, while the 4,6-positions are substituted with 3,5-di(pyridin-4-yl)phenyl moieties . This design confers extended π-conjugation, critical for electronic applications.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₇H₂₆N₆ | |

| Molecular Weight | 554.64 g/mol | |

| Melting Point | 374°C | |

| Boiling Point | 741.0 ± 55.0°C (Predicted) | |

| Density | 1.214 ± 0.06 g/cm³ | |

| CAS Registry | 1030380-51-8 |

Crystallographic Analysis

Single-crystal X-ray diffraction studies resolve the compound’s monoclinic lattice (P2₁/c), with an asymmetric unit containing two Zn(II) cations coordinated to deprotonated ligands . The pyridinyl nitrogen atoms participate in metal coordination, forming a distorted octahedral geometry around Zn(II). Key bond lengths include Zn–N distances of 2.045–2.112 Å, while the pyrimidine ring maintains planarity with dihedral angles <5° relative to adjacent phenyl groups .

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 27.6424(8) Å, b = 9.6359(3) Å, c = 16.8129(7) Å | |

| β Angle | 95.408(3)° | |

| Volume | 4,458.3(3) ų | |

| Z | 4 |

Synthesis and Quality Control

Synthetic Pathways

While detailed synthetic protocols remain proprietary, analytical data suggest a Suzuki-Miyaura cross-coupling strategy to assemble the bis-pyridinylphenyl groups. Key intermediates likely include 2-methylpyrimidine-4,6-diyldiboronic ester and 3,5-dibromophenylpyridine. Palladium catalysis under inert conditions would facilitate aryl-aryl bond formation, followed by chromatographic purification .

Analytical Characterization

Rigorous quality assessments ensure compliance with pharmacopeial standards:

-

Nuclear Magnetic Resonance (¹H-NMR): Peaks at δ 8.65–6.85 ppm confirm aromatic proton environments, with a singlet at δ 2.45 ppm for the methyl group .

-

High-Performance Liquid Chromatography (HPLC): Retention time alignment with reference standards (99.8% assay purity) verifies chemical identity .

-

Mass Spectrometry (LC-ESI-MS): A molecular ion peak at m/z 555.63 ([M+H]⁺) matches the theoretical mass .

Table 3: Impurity Profile

| Parameter | Specification | Result | Source |

|---|---|---|---|

| Unspecified Impurities | ≤0.10% each | <0.10% | |

| Total Impurities | ≤0.5% | 0.18% | |

| Heavy Metals | ≤10 ppm | <10 ppm |

Functional Applications

Coordination Polymers and MOFs

Future Directions

Ongoing research focuses on functionalizing the methyl group to tune electronic properties and exploring photocatalytic applications via Ru(II) or Ir(III) coordination. Scalable synthesis routes and toxicological profiling remain critical for industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume